molecular formula C18H11BrN2O2 B3862600 2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione

2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione

Cat. No.: B3862600
M. Wt: 367.2 g/mol
InChI Key: LPGUQSFLRQJUGI-UHFFFAOYSA-N
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Description

2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by the presence of an anilino group at the 2-position and a bromine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with aniline. This reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.

    Condensation Reactions: The anilino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Reactions: Formation of substituted benzo[de]isoquinoline-1,3-dione derivatives.

    Oxidation Reactions: Formation of quinone derivatives.

    Reduction Reactions: Formation of hydroquinone derivatives.

Mechanism of Action

The mechanism of action of 2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione involves its interaction with molecular targets, such as DNA and enzymes. The compound can intercalate into the DNA double helix, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione is unique due to the specific positioning of the anilino and bromine groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-anilino-6-bromobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O2/c19-15-10-9-14-16-12(15)7-4-8-13(16)17(22)21(18(14)23)20-11-5-2-1-3-6-11/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGUQSFLRQJUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione
Reactant of Route 2
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Reactant of Route 3
2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione
Reactant of Route 4
2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione
Reactant of Route 5
2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione
Reactant of Route 6
2-Anilino-6-bromobenzo[de]isoquinoline-1,3-dione

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